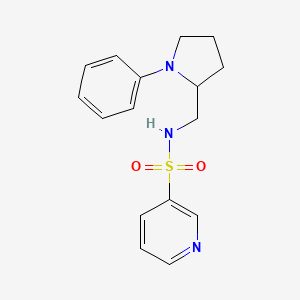

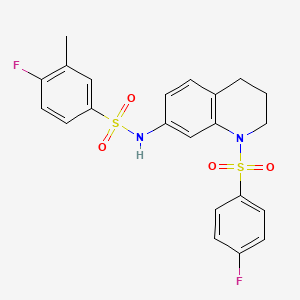

![molecular formula C19H16N4OS B2913679 benzo[b]thiophen-2-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone CAS No. 1797735-80-8](/img/structure/B2913679.png)

benzo[b]thiophen-2-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “benzo[b]thiophen-2-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone” is a complex organic molecule. It contains a benzo[b]thiophene moiety, which is a polycyclic aromatic system with a sulfur atom, and a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-one moiety, which is a fused heterocyclic system containing nitrogen atoms .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, a related compound, benzo[b]thiophene, can be synthesized through palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation of enethiolate salts . This process involves a one-pot, two-step process where enethiolate salts are subjected to intramolecular C-H functionalization-arylthiolation under the influence of a palladium acetate or palladium chloride/cupric acetate catalytic system .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and heteroatoms. The benzo[b]thiophene moiety contributes to the planarity and aromaticity of the molecule, while the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-one moiety introduces additional rings and nitrogen atoms, which can participate in various interactions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups and heteroatoms suggests that it could participate in a variety of reactions. For example, the benzo[b]thiophene moiety can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence of functional groups, and the distribution of charge within the molecule .Applications De Recherche Scientifique

Anticancer Potential

A study conducted by Xu et al. (2017) synthesized and evaluated a series of novel pyrazoline derivatives for their cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line) and primary hepatocytes. One compound, benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone, demonstrated significant anticancer activity against HepG-2 cells with notable inhibitory effects and low cytotoxicity against primary hepatocytes. This finding suggests a promising avenue for anticancer drug development with this compound class (Xu et al., 2017).

Chemical Synthesis and Reactivity

Research by Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of heterocyclic derivatives. This work highlights the versatility of benzo[b]thiophen compounds in synthesizing diverse heterocyclic structures, potentially useful in developing new pharmaceuticals and materials (Mohareb et al., 2004).

Antibacterial and Antimicrobial Activity

Landage et al. (2019) synthesized a new series of thiazolyl pyrazole and benzoxazole derivatives and evaluated them for antibacterial activities. This research underscores the potential of benzo[b]thiophen-2-yl derivatives in contributing to the development of new antimicrobial agents, demonstrating the broad applicability of these compounds in medicinal chemistry (Landage et al., 2019).

Drug-Likeness and In Silico Studies

Pandya et al. (2019) conducted in silico ADME prediction properties and in vitro antibacterial, antifungal, and antimycobacterial activity studies on a library of synthesized compounds. This research indicates the importance of benzo[b]thiophen-2-yl derivatives in early drug discovery phases, showcasing their potential for developing compounds with favorable drug-like properties (Pandya et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

1-benzothiophen-2-yl-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS/c1-12-8-18-20-10-14-11-22(7-6-15(14)23(18)21-12)19(24)17-9-13-4-2-3-5-16(13)25-17/h2-5,8-10H,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSOXYNNEXNOQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CN(CC3)C(=O)C4=CC5=CC=CC=C5S4)C=NC2=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

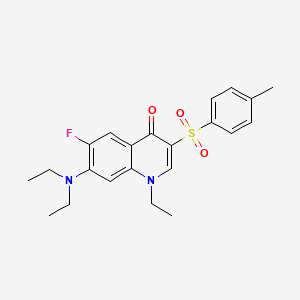

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2913596.png)

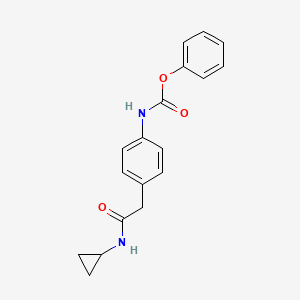

![2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2913600.png)

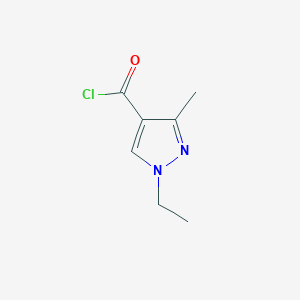

![2-(2-methoxyphenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2913601.png)

![N-(3,4-dimethylphenyl)-2-(1-oxo-4-(phenylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2913602.png)

![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2913605.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2913609.png)

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-butoxybenzoate](/img/structure/B2913610.png)

![Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate](/img/structure/B2913613.png)